N-(3-Bromophenyl)-5-chloropentanamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Antifungal Properties
N-(3-Bromophenyl)-5-chloropentanamide and its derivatives have shown promising results in antifungal research. For example, a study by Buchta et al. (2004) examined 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones for their activity against strains of yeast and Aspergillus species. These compounds demonstrated significant in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates. The 4-bromophenyl derivative was notably effective against most species tested.
Potential in Insecticide and Herbicide Development
The structural analogs of this compound have been explored for their use as herbicides, pesticides, or fungicides. A study conducted by Jethmalani et al. (1996) on N-(4-bromophenyl)-5,6-dichloronicotinamide and related compounds revealed their potential as biologically important agents in these fields.
Biomedical Applications
Research has shown that derivatives of this compound have potential in various biomedical applications. For example, Ryzhkova et al. (2020) reported on the synthesis of a new compound that showed promise for the regulation of inflammatory diseases. The study highlighted the importance of this compound for potential therapeutic applications.
Antipathogenic Activity
Compounds structurally related to this compound have demonstrated antipathogenic properties. Limban et al. (2011) synthesized a range of acylthioureas and tested them for interaction with bacterial cells. The study found significant activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting these derivatives could be developed as novel antimicrobial agents.
Anticancer Activities
A novel bromophenol derivative, closely related to this compound, was found to have anticancer activities. Guo et al. (2018) synthesized a compound that showed significant effects against human lung cancer cell lines, including inducing apoptosis and cell cycle arrest, mediated through the PI3K/Akt and MAPK signaling pathways.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-5-chloropentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-9-4-3-5-10(8-9)14-11(15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBSJMMDTUMTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462055 | |
Record name | N-(3-Bromophenyl)-5-chloropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848170-46-7 | |
Record name | N-(3-Bromophenyl)-5-chloropentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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